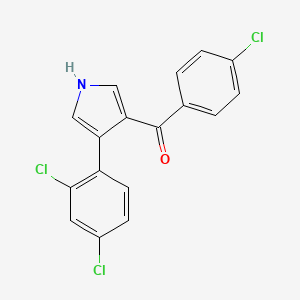

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide, also known as DTPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTPA is a member of the thienylpropanamide family and has been found to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Chemical Synthesis and Characterization

- Loganathan Velupillai et al. (2015) synthesized a series of novel N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, focusing on high yield and purity. These compounds demonstrated potential antibacterial and antifungal activities (Loganathan Velupillai, M. Shingare, & D.V.Mane, 2015).

Molecular Structure and Supramolecular Self-Assembling

- N. Chipanina et al. (2020) explored new derivatives of triflamide, including N,N’-(3-phenoxypropane-1,2-diyl)bis(triflamide), examining their supramolecular structure formation through self-assembling via intermolecular hydrogen bonding (N. Chipanina, L. Oznobikhina, et al., 2020).

Reaction Mechanism Studies

- T. Lindqvist et al. (1991) investigated the chemistry of reactions involving similar compounds, focusing on the interactions with N-acetylcysteine and analyzing the resulting products through NMR spectroscopy and mass spectrometry (T. Lindqvist, L. Kenne, & B. Lindeke, 1991).

Electrophilic Aromatic Substitution Reactions

- C. Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives via electrophilic aromatic substitution reactions, creating pH-sensitive materials suitable for hydrogel formation (C. Fleischmann, Jia Cheng, et al., 2012).

Electrophilic Synthesis for Electrochromic Materials

- Shuai Li et al. (2017) synthesized novel electrochromic materials employing a donor-acceptor system with thiophene derivatives, demonstrating potential for NIR region applications (Shuai Li, Guoliang Liu, et al., 2017).

properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-3-26-19-11-9-17(10-12-19)22(18-13-14-28(24,25)15-18)21(23)16(2)27-20-7-5-4-6-8-20/h4-14,16,18H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDPFBYMXUWDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-ethoxyphenyl)-2-phenoxypropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2461623.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2461627.png)

![Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2461629.png)

![4-Phenyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2461630.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2461632.png)

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)

![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)